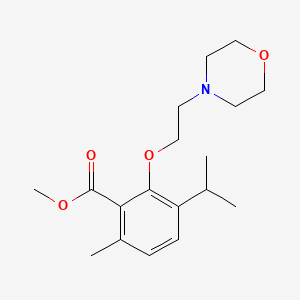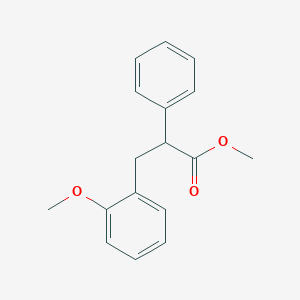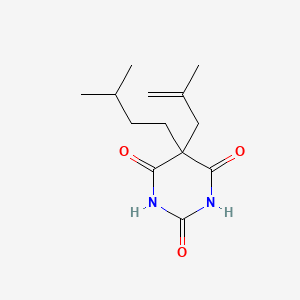
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of isopentyl and 2-methyl-2-propenyl groups attached to the barbituric acid core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid typically involves the alkylation of barbituric acid with isopentyl and 2-methyl-2-propenyl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different substituted barbituric acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in DMF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives.
科学研究应用
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including sedative and hypnotic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
- 5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid
- 5-Propyl-5-(2-methyl-2-propenyl)barbituric acid
- 5-Isobutyl-5-(2-methyl-2-propenyl)barbituric acid
Uniqueness
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is unique due to its specific alkyl groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific research applications.
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
5-(3-methylbutyl)-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)5-6-13(7-9(3)4)10(16)14-12(18)15-11(13)17/h8H,3,5-7H2,1-2,4H3,(H2,14,15,16,17,18) |
InChI 键 |
JCZIFUIECGJTDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


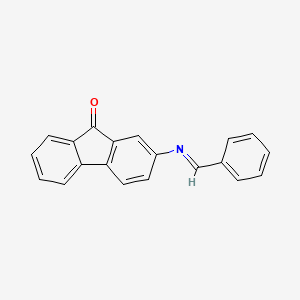
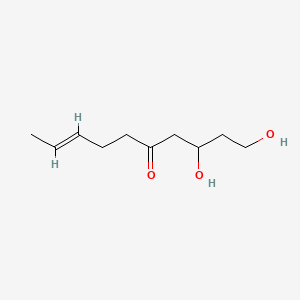

![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
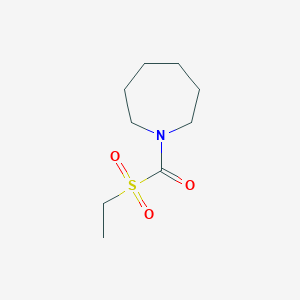
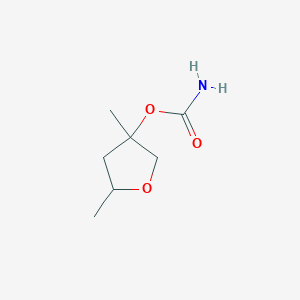
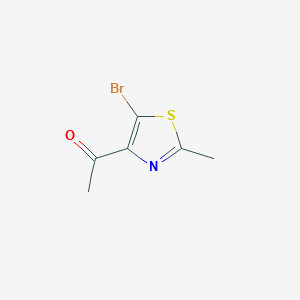
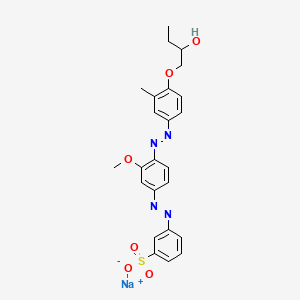
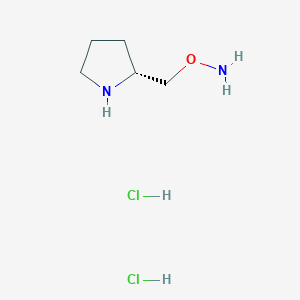
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
